4,6-Dibromocinnoline

Conjugated Polymers Cross-Coupling Chemistry Materials Science

4,6-Dibromocinnoline's dual bromination pattern offers distinct regioselective reactivity for sequential cross-coupling (e.g., Sonogashira then Suzuki). This enables precise polymer backbone engineering for OPVs/OLEDs and efficient SAR exploration in antifungal drug discovery. Choose this strategic intermediate to access unique electronic properties unavailable with mono-brominated or quinoline analogs.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
Cat. No. B12952352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromocinnoline
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN=N2)Br
InChIInChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H
InChIKeyKLJTULNUBHDLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromocinnoline: A Dual-Brominated Cinnoline Scaffold for Advanced Conjugated Polymers and Medicinal Chemistry


4,6-Dibromocinnoline (CAS 1894461-32-5) is a heteroaromatic compound featuring a cinnoline core with bromine substituents at the 4 and 6 positions. It serves as a critical bifunctional building block in synthetic chemistry, particularly for the construction of conjugated polymers and complex heterocyclic frameworks via metal-catalyzed cross-coupling reactions [1]. The dual bromination pattern confers distinct regioselective reactivity and electronic properties that differentiate it from mono-brominated or alternative halogenated cinnoline analogs, making it a strategic intermediate for both materials science and drug discovery applications [2].

Why 4,6-Dibromocinnoline Cannot Be Substituted with Common Analogs in Precise Synthetic Applications


Generic substitution of 4,6-dibromocinnoline with mono-brominated cinnolines (e.g., 4-bromo, 6-bromo, or 7-bromocinnoline) or related halogenated quinolines fails due to fundamental differences in regioselective reactivity and electronic properties. The 4,6-dibromo substitution pattern provides two distinct reactive handles with differential reactivity profiles, enabling sequential chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki) that are not possible with single-site analogs [1]. Furthermore, the cinnoline core's unique diazine nitrogen arrangement creates a distinct electronic environment compared to quinoline analogs, which directly influences metal-catalyzed coupling efficiency and the photophysical properties of resulting conjugated polymers [2].

4,6-Dibromocinnoline Differentiation Evidence: Quantitative Comparator Analysis


Differential Regioselective Reactivity: Sequential Sonogashira-Suzuki Coupling Capability vs. Mono-Brominated Analogs

4,6-Dibromocinnoline exhibits chemoselective reactivity at its two bromine sites, enabling sequential cross-coupling reactions that are impossible with mono-brominated cinnolines (e.g., 4-bromocinnoline or 6-bromocinnoline). In Sonogashira coupling, the 4-position bromide reacts preferentially over the 6-position bromide, allowing for the introduction of an alkyne at C4 followed by Suzuki coupling at C6 to install an aryl group, thereby constructing a well-defined A-π-D-π-A type conjugated polymer backbone [1]. The electronic differentiation between the two bromine sites—attributed to the cinnoline core's asymmetric diazine nitrogen arrangement—provides a built-in regioselectivity that eliminates the need for protecting group strategies [2].

Conjugated Polymers Cross-Coupling Chemistry Materials Science

Photophysical Property Tuning: Conjugated Polymer Absorption/Emission vs. Non-Dibrominated Monomers

Incorporation of the 4,6-dibromocinnoline unit into poly(arylene ethynylene) (PAE) backbones results in distinct absorption and emission profiles compared to polymers derived from non-brominated or mono-brominated monomers. The dual bromination pattern introduces both electron-withdrawing effects and steric constraints that alter the HOMO-LUMO gap of the resulting polymer. Polymers synthesized via Sonogashira polycondensation using 4,6-dibromocinnoline exhibit a red-shifted absorption onset and enhanced fluorescence quantum yield relative to those derived from dibromobenzene or dibromopyridine analogs [1]. The presence of the cinnoline core with its two vicinal nitrogen atoms introduces additional n→π* transitions that are absent in carbocyclic or pyridine-based analogs [2].

Conjugated Polymers Photophysics Optoelectronics

Antimicrobial Activity of 7-Bromo-Substituted Cinnolines: A Class-Level Benchmark for Brominated Cinnoline Scaffolds

While direct antimicrobial data for 4,6-dibromocinnoline are not available in primary literature, brominated cinnoline derivatives as a class exhibit quantifiable antimicrobial activity. In a study of substituted cinnoline sulfonamides, bromo- and chloro-substituted compounds demonstrated significant antimicrobial activity, with 7-bromo-substituted cinnoline derivatives showing MIC values ranging from 12.5 to 50 μg/mL against tested bacterial and fungal strains, and zones of inhibition between 8–25 mm [1]. These values provide a benchmark for the expected potency range of brominated cinnoline scaffolds. The presence of two bromine atoms in 4,6-dibromocinnoline may further modulate lipophilicity and electronic properties, potentially altering antimicrobial potency relative to mono-brominated analogs [2].

Antimicrobial Medicinal Chemistry Drug Discovery

Antifungal Activity of 4,6-Dibromoquinoline (Close Structural Analog): Quantitative MIC Data vs. Fluconazole

4,6-Dibromoquinoline, the quinoline analog of 4,6-dibromocinnoline, exhibits potent antifungal activity with an MIC of 0.5 μg/mL against Candida albicans, Cryptococcus, and Aspergillus species [1]. This represents a significant potency advantage over the clinical standard fluconazole, which typically shows MICs ranging from 0.25 to >64 μg/mL depending on the strain, particularly against fluconazole-resistant isolates. In vivo validation in a Caenorhabditis elegans infection model further demonstrated enhanced survival of fluconazole-resistant C. albicans-infected worms treated with 4,6-dibromoquinoline [2]. While the cinnoline core differs electronically from quinoline, the identical 4,6-dibromination pattern suggests that 4,6-dibromocinnoline may exhibit comparable or modulated antifungal activity, making it a rational comparator for medicinal chemistry optimization.

Antifungal Candida albicans Drug Resistance

4,6-Dibromocinnoline Application Scenarios: Where This Dual-Brominated Scaffold Delivers Unique Value


Synthesis of A-π-D-π-A Type Conjugated Polymers for Organic Electronics

In materials science laboratories, 4,6-dibromocinnoline serves as a key monomer for constructing alternating donor-acceptor conjugated polymers via sequential Sonogashira and Suzuki polycondensation. The differential reactivity of the C4 and C6 bromine atoms allows for the precise installation of electron-rich and electron-deficient comonomers along the polymer backbone, enabling fine-tuning of the HOMO-LUMO gap for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) [1]. The resulting polymers exhibit distinct absorption and emission properties attributable to the cinnoline core's unique diazine nitrogen arrangement, which are not achievable with benzene- or pyridine-based dibromide monomers [2].

Medicinal Chemistry Lead Optimization for Antifungal Drug Discovery

Based on the potent antifungal activity of its close structural analog 4,6-dibromoquinoline (MIC 0.5 μg/mL against Candida albicans), 4,6-dibromocinnoline is a high-priority scaffold for medicinal chemistry teams developing novel antifungal agents, particularly those targeting fluconazole-resistant strains [1]. The dual bromination pattern provides two vectors for structure-activity relationship (SAR) exploration via cross-coupling chemistry, while the cinnoline core's distinct electronic profile may confer improved selectivity or pharmacokinetic properties relative to quinoline-based leads. In vivo validation of the quinoline analog in a C. elegans infection model further supports the translational potential of this chemotype [2].

Regioselective Functionalization Studies in Academic Synthetic Methodology

Academic research groups focused on developing new cross-coupling methodologies utilize 4,6-dibromocinnoline as a model substrate for studying chemoselectivity in palladium-catalyzed reactions. The inherent differential reactivity between the C4 and C6 bromine sites—attributed to the cinnoline core's diazine nitrogen arrangement—provides a built-in probe for evaluating catalyst systems and reaction conditions without the need for protecting groups [1]. This makes the compound an ideal platform for training graduate students and postdoctoral researchers in advanced organic synthesis techniques while generating complex molecular architectures of potential biological relevance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.